molecular formula C16H16N2O7S2 B11100871 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine

4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine

Cat. No.: B11100871
M. Wt: 412.4 g/mol
InChI Key: AFELQHMTZXVKMI-UHFFFAOYSA-N
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Description

4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a complex organic compound with the molecular formula C₁₆H₁₆N₂O₇S₂ It features a morpholine ring substituted with two sulfonyl groups, each attached to a phenyl ring, one of which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine typically involves multiple steps:

    Nucleophilic Aromatic Substitution: The initial step often involves the reaction of 3-nitrobenzenesulfonyl chloride with a phenylsulfonyl-substituted morpholine under basic conditions.

    Sulfonylation: The intermediate product is then subjected to further sulfonylation to introduce the second sulfonyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfonyl groups under basic conditions.

Major Products

    Reduction: The major product of the reduction reaction is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.

Scientific Research Applications

4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H16N2O7S2

Molecular Weight

412.4 g/mol

IUPAC Name

4-[3-(3-nitrophenyl)sulfonylphenyl]sulfonylmorpholine

InChI

InChI=1S/C16H16N2O7S2/c19-18(20)13-3-1-4-14(11-13)26(21,22)15-5-2-6-16(12-15)27(23,24)17-7-9-25-10-8-17/h1-6,11-12H,7-10H2

InChI Key

AFELQHMTZXVKMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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